molecular formula C9H8ClNO2S2 B1433007 7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide CAS No. 1394040-10-8

7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide

Cat. No.: B1433007
CAS No.: 1394040-10-8
M. Wt: 261.8 g/mol
InChI Key: BELBUHPBZKUZJC-UHFFFAOYSA-N
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Description

7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide is a chemical compound with the molecular formula C9H8ClNO2S2 and a molecular weight of 261.75 g/mol It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide typically involves the sulfonation of 7-chloro-3-methyl-1-benzothiophene. The process can be carried out using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at low temperatures to prevent decomposition of the product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active benzothiophene derivatives.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, affecting their function. The chloro and methyl groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The exact pathways and targets depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Uniqueness: 7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide is unique due to the presence of both chloro and sulfonamide groups, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

7-chloro-3-methyl-1-benzothiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2S2/c1-5-6-3-2-4-7(10)8(6)14-9(5)15(11,12)13/h2-4H,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELBUHPBZKUZJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=CC=C2Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide
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7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide
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7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide
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Reactant of Route 6
7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide

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